3-(2-Ethoxyphenyl)propan-1-amine

Description

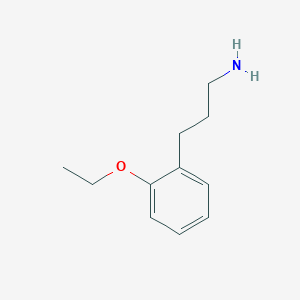

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8H,2,5,7,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVNSLFHPCLQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589846 | |

| Record name | 3-(2-Ethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937653-39-9 | |

| Record name | 3-(2-Ethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Ethoxyphenyl Propan 1 Amine

Established Synthetic Routes for 3-(2-Ethoxyphenyl)propan-1-amine

Multi-step Synthesis Approaches

Multi-step synthesis provides a versatile and controlled approach to constructing this compound, often involving the use of protecting groups to ensure regioselectivity and avoid unwanted side reactions. A common strategy begins with a readily available precursor, such as 2-ethoxyphenol (B1204887), and builds the aminopropyl side chain sequentially.

One such approach involves the initial alkylation of 2-ethoxyphenol with a three-carbon electrophile containing a masked amino group. For instance, an N-protected 3-halopropylamine, like N-(3-bromopropyl)phthalimide (used in the Gabriel synthesis) or a carbamate-protected analogue like tert-butyl (3-chloropropyl)carbamate, can be used. The synthesis proceeds via a Williamson ether synthesis, where the phenoxide of 2-ethoxyphenol acts as a nucleophile. The final step involves the deprotection of the nitrogen atom to liberate the primary amine. For a phthalimide (B116566) group, this is typically achieved with hydrazine (B178648), while a Boc-carbamate is readily cleaved under acidic conditions. This multi-step method offers high control over the final product, preventing the overalkylation often seen in direct amination reactions. masterorganicchemistry.com

Amide Coupling Reactions in Primary Amine Synthesis

The formation of a primary amine can be achieved indirectly through the reduction of a primary amide. This route involves first synthesizing 3-(2-ethoxyphenyl)propanamide, which is then reduced to the target amine. The synthesis of the amide intermediate is typically accomplished via an amide coupling reaction.

This process starts with 3-(2-ethoxyphenyl)propanoic acid, which must first be "activated" to facilitate coupling with an amine source, such as ammonia (B1221849). Common activating agents convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents like thionyl chloride or oxalyl chloride can convert the acid to a reactive acyl chloride. Alternatively, a wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium-based reagents (e.g., HBTU), can be used to promote amide bond formation directly. Once the primary amide, 3-(2-ethoxyphenyl)propanamide, is formed, it can be reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Strategies Involving Nitrile Intermediates and Reduction

A highly effective and common strategy for the synthesis of primary amines is the reduction of a nitrile intermediate. For the synthesis of this compound, the corresponding precursor would be 3-(2-ethoxyphenyl)propanenitrile. This intermediate can be prepared, for example, by the cyanation of a suitable 3-(2-ethoxyphenyl)propyl halide.

The reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a well-established transformation that can be achieved using several methods. wikipedia.org

Catalytic Hydrogenation : This is often the most economical method, employing hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include Raney nickel, palladium (Pd), or platinum (PtO₂). wikipedia.org Reaction conditions such as solvent, pH, temperature, and hydrogen pressure are critical factors for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine byproducts. wikipedia.org

Chemical Reduction : Stoichiometric reducing agents are also highly effective. Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup, readily reduces nitriles to primary amines. Other hydride reagents such as diborane (B₂H₆) can also be employed for this transformation. wikipedia.org

The following table summarizes common reagents used for nitrile reduction.

| Reagent/System | Typical Conditions | Notes |

| H₂ / Raney Nickel | Ethanol/Ammonia, elevated T & P | Industrial standard, risk of secondary amine formation. |

| H₂ / Pd/C | Methanol or Ethanol, RT | Common lab-scale method. |

| LiAlH₄ | Diethyl Ether or THF, then H₂O workup | Highly effective, but pyrophoric and requires anhydrous conditions. |

| BH₃-THF | THF, then acidic workup | A good alternative to LiAlH₄. |

Reductive Amination from Carbonyl Precursors

Reductive amination is a powerful one-pot method for synthesizing amines from carbonyl compounds. wikipedia.org This pathway converts an aldehyde or ketone into an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, the required carbonyl precursor is 3-(2-ethoxyphenyl)propanal.

The reaction proceeds in two main steps that occur in the same reaction vessel:

Imine Formation : The aldehyde, 3-(2-ethoxyphenyl)propanal, reacts with an ammonia source (such as aqueous ammonia or ammonium (B1175870) chloride) under weakly acidic conditions to form an imine intermediate. wikipedia.orgtcichemicals.com

In Situ Reduction : A reducing agent present in the mixture reduces the newly formed C=N double bond of the imine to a C-N single bond, yielding the primary amine. masterorganicchemistry.com

A key advantage of this method is that by using a reducing agent that is selective for the imine over the starting aldehyde, the reaction can be highly efficient. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as they are less reactive towards the carbonyl group compared to the protonated imine. masterorganicchemistry.comacs.org Catalytic hydrogenation can also be employed to reduce the imine. organic-chemistry.org

| Reducing Agent | Typical Amine Source | Solvent | Key Features |

| NaBH₃CN | NH₄OAc | Methanol | Highly selective for imines over carbonyls. masterorganicchemistry.com |

| NaBH(OAc)₃ | NH₄Cl | Dichloroethane | Less toxic alternative to NaBH₃CN. masterorganicchemistry.comacs.org |

| H₂ / Catalyst (Pd/C, Ni) | NH₃ | Ethanol | Avoids hydride reagents, can be performed at scale. organic-chemistry.org |

S₂ Alkylation of Amine Precursors

The direct alkylation of an amine precursor with a suitable electrophile via a nucleophilic substitution (Sɴ2) reaction is a straightforward conceptual approach to forming the C-N bond. In this case, an ammonia equivalent would act as the nucleophile, attacking an alkyl halide such as 1-bromo-3-(2-ethoxyphenyl)propane.

However, the direct alkylation of ammonia is often problematic and leads to low yields of the desired primary amine. masterorganicchemistry.com The product, this compound, is itself a nucleophile and can compete with ammonia for the remaining alkyl halide. youtube.com This leads to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts, which can be difficult to separate. masterorganicchemistry.comyoutube.com

To circumvent the issue of polyalkylation, several strategies can be employed:

Use of Excess Ammonia : Using a large excess of ammonia can statistically favor the reaction of the alkyl halide with ammonia over the product amine, thus increasing the yield of the primary amine. youtube.comyoutube.com

Gabriel Synthesis : This method uses phthalimide as an ammonia surrogate. The potassium salt of phthalimide is alkylated with the substrate, followed by hydrolysis (e.g., with hydrazine) to release the primary amine.

Azide (B81097) Synthesis : An alternative is to use sodium azide (NaN₃) as the nucleophile to form an alkyl azide. The azide is then reduced to the primary amine, typically using LiAlH₄ or catalytic hydrogenation. This two-step process is highly effective as the intermediate alkyl azide is not nucleophilic and cannot undergo further alkylation.

Considerations for Stereoselective Synthesis and Enantiopure Production

The structure of this compound is achiral, meaning it does not have a stereocenter and therefore exists as a single structure rather than a pair of enantiomers. However, the principles of stereoselective synthesis would become critical if a chiral center were introduced into the molecular framework, for instance, by adding a substituent to the propane (B168953) chain.

For the synthesis of chiral analogues, several modern synthetic methods can be employed:

Asymmetric Reductive Amination : If the synthesis started from a prochiral ketone, such as 1-(2-ethoxyphenyl)propan-2-one, reductive amination would generate a chiral center. The use of a chiral catalyst during the reduction of the intermediate imine can selectively produce one enantiomer over the other. wikipedia.org

Asymmetric Hydrogenation : Chiral transition metal complexes, often based on rhodium or ruthenium, can be used for the asymmetric hydrogenation of prochiral enamines or imines, leading to enantiomerically enriched amines. orgsyn.org

Biocatalysis : Enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) offer a powerful and highly selective method for the synthesis of chiral amines. researchgate.net These biocatalysts can perform reductive amination on a wide range of ketones, often with exceptional enantioselectivity under mild, aqueous conditions. researchgate.net

The diastereoselective reduction of chiral precursors, such as N-sulfinylimines, is another powerful strategy. orgsyn.org In this approach, a chiral auxiliary (the sulfinyl group) is attached to the nitrogen, which directs the stereochemical outcome of the hydride reduction of the C=N bond. The auxiliary is then removed to yield the enantiopure primary amine. orgsyn.org

Chemical Reactions and Reactivity Profiles of this compound

The chemical behavior of this compound is primarily dictated by its two main functional groups: the primary amine (-NH₂) and the ethoxy group (-OCH₂CH₃) attached to the phenyl ring. The interplay between the nucleophilic amine and the relatively stable aryl ether moiety defines its reactivity.

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. This allows it to readily engage in a variety of chemical reactions by attacking electron-deficient centers (electrophiles).

Key reactions involving the primary amine functionality include:

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. This reaction proceeds via an SN2 mechanism, where the amine displaces a halide ion from the alkyl halide. libretexts.org The reaction can sometimes lead to a mixture of products, including quaternary ammonium salts, if multiple alkylations occur.

Acylation: Reaction with acid chlorides or acid anhydrides yields amides. This is a rapid and typically high-yield reaction where the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base is often added to neutralize the HCl byproduct.

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases) through a reversible addition-elimination pathway. libretexts.org These imines can be subsequently reduced to form secondary amines.

Reaction with Sulfonyl Chlorides: With reagents like benzenesulfonyl chloride, primary amines form sulfonamides. This reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines.

| Reactant Type | Example Reactant | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine / Tertiary Amine |

| Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) |

| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |

The oxidation of the primary amine in this compound can lead to a variety of products, with the outcome highly dependent on the specific oxidizing agent used and the reaction conditions. The nitrogen atom can exist in several oxidation states, allowing for a range of transformation products. uomustansiriyah.edu.iq

Common oxidation pathways include:

Oxidation to Nitro Compounds: Strong oxidizing agents, such as peroxy acids (e.g., peroxyacetic acid) or hydrogen peroxide, can oxidize primary amines to the corresponding nitro compounds. This often proceeds through intermediate species like hydroxylamines and nitroso compounds. uomustansiriyah.edu.iq

Oxidation to Nitriles: Milder oxidation can remove four hydrogen atoms from the -CH₂NH₂ group to form a nitrile (-C≡N).

Oxidation to Imines and Carbonyls: Oxidation with reagents like potassium permanganate (KMnO₄) can initially form an imine, which can then be hydrolyzed to yield a carbonyl compound (an aldehyde in this case) and ammonia. acs.org

Catalytic Aerobic Oxidation: In the presence of specific catalysts, molecular oxygen can be used as an environmentally benign oxidant. Depending on the catalytic system, this can lead to the formation of oximes or imines. researchgate.net

| Oxidizing Agent | Potential Product | Product Functional Group |

|---|---|---|

| Peroxy Acids (e.g., CH₃CO₃H) | 3-(2-Ethoxyphenyl)-1-nitropropane | -NO₂ |

| Potassium Permanganate (KMnO₄) | 3-(2-Ethoxyphenyl)propanal (after hydrolysis) | -CHO |

| Catalytic O₂ | 3-(2-Ethoxyphenyl)propan-1-imine | -CH=NH |

| Mild Oxidizing Agents | 3-(2-Ethoxyphenyl)propanenitrile | -C≡N |

While the amine group is already in a reduced state, the aromatic ring of this compound can undergo reduction under specific conditions.

Catalytic Hydrogenation: The benzene (B151609) ring is generally resistant to catalytic hydrogenation under conditions that reduce typical alkene double bonds. However, at high pressures and temperatures, or with highly active catalysts like rhodium on carbon (Rh/C) or platinum, the aromatic ring can be fully saturated to yield 3-(2-ethoxycyclohexyl)propan-1-amine.

Birch Reduction: A dissolving metal reduction, such as the Birch reduction (using sodium or lithium in liquid ammonia with an alcohol), can reduce the aromatic ring to a non-conjugated diene. The presence of the electron-donating ethoxy group directs the regioselectivity of this reduction, yielding a 1,4-cyclohexadiene derivative. acs.org

Furthermore, derivatives of the parent compound can be reduced. For instance, if the primary amine is first acylated to form an amide, the resulting amide can be reduced back to an amine (in this case, a secondary amine) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Similarly, a nitrile derivative could be reduced to the primary amine. organic-chemistry.orgacs.orgchemguide.co.ukrsc.orgstudymind.co.uk

The ethoxy group is an ether linkage, which is generally unreactive towards many reagents. However, the C-O bond of the ether can be cleaved under harsh conditions using strong acids. youtube.comlibretexts.orgmasterorganicchemistry.com

Acidic Cleavage: Treatment with strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures can cleave the ether bond. youtube.compearson.com For an aryl alkyl ether like this compound, the cleavage occurs at the alkyl-oxygen bond rather than the more stable aryl-oxygen bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the less sterically hindered ethyl group. This results in the formation of 2-(3-aminopropyl)phenol and the corresponding ethyl halide (e.g., bromoethane). masterorganicchemistry.compearson.com Hydrochloric acid (HCl) is generally not effective for this cleavage. libretexts.org

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org this compound, as a primary amine, can serve as the amine component in this reaction. wikipedia.orgadichemistry.com

The mechanism involves two main stages:

Formation of an Iminium Ion: The amine first reacts with a non-enolizable aldehyde, typically formaldehyde (B43269), to form a reactive electrophilic species known as an iminium ion. adichemistry.com

Nucleophilic Attack: A compound containing an acidic proton (an enolizable carbonyl compound like a ketone, an activated phenyl group, or an electron-rich heterocycle) then acts as a nucleophile, attacking the iminium ion to form the final Mannich base. wikipedia.orgadichemistry.com

This reaction is a powerful tool in organic synthesis for carbon-carbon bond formation and the introduction of an aminoalkyl group into a molecule.

Optimization and Scalability in Laboratory and Industrial Synthesis

The efficient synthesis of primary amines like this compound is crucial for its application in research and industry. Common industrial methods for amine synthesis include the reductive amination of carbonyl compounds or alcohols, and the reduction of nitriles. researchgate.net Optimizing these routes for both laboratory and large-scale production involves careful consideration of several factors.

Key Optimization Parameters:

Catalyst Selection: For reductive amination or nitrile reduction, the choice of catalyst is critical. Heterogeneous catalysts, such as nickel (e.g., Ni/Al₂O₃), palladium, or platinum-based systems, are often preferred for industrial applications due to their ease of separation and reusability. acs.orgmdpi.com Catalyst activity and selectivity directly impact yield and purity.

Solvent and Reagent Choice: The solvent can influence reaction rates and selectivity. For large-scale synthesis, factors like cost, safety, environmental impact, and ease of removal are paramount. The choice of reducing agent (e.g., H₂ gas, borohydrides) or aminating agent (e.g., ammonia) also requires optimization based on cost, efficiency, and safety. researchgate.net

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst degradation. Optimizing these parameters is essential to maximize yield and minimize energy consumption.

Purification: Developing an efficient and scalable purification protocol (e.g., distillation, crystallization, or chromatography) is vital to achieve the desired product purity while minimizing product loss.

Scalability Considerations:

Process Safety: Many amination and reduction processes involve flammable (e.g., H₂ gas, solvents) or toxic reagents. A thorough safety assessment, including thermal hazard analysis, is required before scaling up.

Heat Transfer: Exothermic reactions require efficient heat management to prevent thermal runaways. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging on an industrial scale.

Mass Transfer: In heterogeneous catalysis, the rate of reaction can be limited by the transport of reactants to the catalyst surface. Efficient mixing and reactor design are crucial to overcome mass transfer limitations.

Downstream Processing: The workup and purification of large quantities of product present significant challenges. The process must be designed to handle large volumes efficiently and sustainably, including solvent recycling and waste treatment. researchgate.net

Continuous Flow Processing: For industrial production, transitioning from batch to continuous flow systems can offer significant advantages in terms of safety, consistency, scalability, and process control. mdpi.comnih.gov

Catalytic Approaches in Reaction Optimization

The synthesis of this compound, a primary amine of interest in various chemical industries, is often achieved through the catalytic hydrogenation of 3-(2-Ethoxyphenyl)propanenitrile. The optimization of this reaction is crucial for maximizing the yield and selectivity towards the desired primary amine, while minimizing the formation of secondary and tertiary amine byproducts. Research into analogous nitrile hydrogenations, such as that of 3-phenylpropionitrile, provides valuable insights into effective catalytic strategies.

A common approach involves the use of heterogeneous catalysts, with palladium on carbon (Pd/C) being a frequently employed option. thalesnano.com Studies on the hydrogenation of 3-phenylpropionitrile, a close structural analog, have shown that while a high conversion can be achieved, the selectivity to the primary amine can be a challenge. thalesnano.com For instance, using a Pd/C catalyst under mild conditions (30–80 °C, 6 bar) in a two-phase solvent system with acidic additives resulted in a 76% conversion but only a 26% selectivity to the corresponding primary amine. thalesnano.com

To enhance the selectivity for primary amines, alternative catalysts have been investigated. Platinum on carbon (Pt/C) has emerged as a more effective catalyst for the hydrogenation of aromatic nitriles to primary amines. researchgate.net In studies involving benzonitrile and its homologues, a 10% Pt/C catalyst demonstrated superior performance compared to Pd/C, achieving high conversions and selectivities to the primary amine under optimized conditions. researchgate.net The use of acidic additives is also a key factor in improving selectivity by forming a salt with the primary amine, which reduces its availability for side reactions. thalesnano.com

The choice of catalyst and reaction conditions significantly impacts the product distribution. The reaction pathway for nitrile hydrogenation involves the formation of an intermediate imine, which can then be hydrogenated to the primary amine. thalesnano.com However, this intermediate can also react with a molecule of the primary amine to form a secondary amine, which can undergo further reactions. thalesnano.com Catalytic systems are therefore optimized to favor the hydrogenation of the imine to the primary amine over competing side reactions.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Phenylpropionitrile Note: Data is for the hydrogenation of 3-phenylpropionitrile, a structural analog of 3-(2-Ethoxyphenyl)propanenitrile.

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Primary Amine (%) | Yield (%) | Reference |

| 10% Pd/C | 30-80 | 6 | 76 | 26 | 20 | thalesnano.com |

| 10% Pt/C | 30 | 6 | >99 | 57-68 | 58-70 | researchgate.net |

Solvent Engineering and Recycling Strategies

Solvent selection and engineering play a pivotal role in the optimization of the synthesis of this compound. The solvent system can influence reaction rates, selectivity, and the ease of product separation and catalyst recycling. A notable strategy in the catalytic hydrogenation of related nitriles is the use of a biphasic solvent system, such as dichloromethane/water or toluene/water. thalesnano.comresearchgate.net This approach, coupled with the use of acidic additives like sodium dihydrogen phosphate (NaH₂PO₄) or sulfuric acid (H₂SO₄), helps to suppress the formation of secondary and tertiary amine byproducts. thalesnano.com The acidic aqueous phase protonates the newly formed primary amine, rendering it less nucleophilic and thereby inhibiting its reaction with the intermediate imine. thalesnano.com

Solvent recycling is a critical aspect of industrial chemical synthesis. Common methods for solvent recovery include distillation, adsorption, and membrane separation. seppure.comsolventwasher.com In the context of amine synthesis, thermal distillation under vacuum is a technique used for reclaiming high-boiling point amine solvents. tandfonline.com The choice of recycling method depends on the properties of the solvent and the nature of the impurities. seppure.com For biphasic systems, after the reaction is complete, the phases can be separated, and the solvent from the organic phase can be recovered through distillation and reused in subsequent batches. The aqueous phase containing the amine salt can then be neutralized to isolate the primary amine product.

Table 2: Influence of Solvent Systems on the Hydrogenation of Benzonitrile Note: Data is for the hydrogenation of benzonitrile, a related aromatic nitrile.

| Solvent System | Catalyst | Acidic Additive | Conversion (%) | Selectivity to Primary Amine (%) | Reference |

| Dichloromethane/Water | 10% Pd/C | NaH₂PO₄ | >99 | 95 | researchgate.net |

| Toluene/Water | 10% Pt/C | NaH₂PO₄ | >99 | High | researchgate.net |

Application of Continuous Flow Systems

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, particularly in the context of catalytic hydrogenation of the corresponding nitrile. Flow systems can provide enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, leading to higher selectivity and yields. researchgate.net The reduction of aromatic nitriles to primary amines has been successfully demonstrated in continuous flow reactors. nih.govnih.gov

In a typical continuous flow setup for nitrile hydrogenation, a solution of the nitrile in a suitable solvent is pumped through a heated reactor column packed with a heterogeneous catalyst. nih.gov The use of a packed-bed reactor simplifies catalyst separation and reuse, a key advantage of this technology. researchgate.net Hydrogen can be introduced as a gas stream, or transfer hydrogenation can be employed, using a hydrogen donor like isopropanol. nih.gov

One reported continuous flow method for the transfer hydrogenation of aromatic nitriles utilizes a commercially available ruthenium catalyst with isopropanol serving as both the solvent and the hydrogen source. nih.gov This system operates without the need for additional additives and achieves good yields of the primary amine with a short residence time. nih.gov Another approach employs a polysilane/SiO₂-supported palladium catalyst for the hydrogenation of nitriles under continuous-flow conditions, demonstrating high catalyst activity and stability over extended periods. nih.gov

Continuous flow systems are also well-suited for process optimization. Parameters such as temperature, pressure, flow rate, and reactant concentrations can be rapidly varied to identify the optimal conditions for the synthesis of this compound. The scalability of continuous flow processes is another significant benefit, allowing for a seamless transition from laboratory-scale synthesis to industrial production. researchgate.net

Table 3: Examples of Continuous Flow Hydrogenation of Aromatic Nitriles Note: Data is for the hydrogenation of various aromatic nitriles, demonstrating the capabilities of continuous flow systems.

| Catalyst | Reaction Type | Substrate | Throughput/Production Rate | Yield of Primary Amine (%) | Reference |

| [Ru(p-cymene)Cl₂]₂ | Transfer Hydrogenation | Various Aromatic Nitriles | 50 mmol/h | Good | nih.gov |

| Polysilane/SiO₂-supported Pd | Hydrogenation (H₂ gas) | Benzonitrile | >40 mmol over 18h | Almost Quantitative | nih.gov |

| Raney Cobalt | Hydrogenation (H₂ gas) | Benzonitrile | - | 99.1 (selectivity) | researchgate.net |

Exploration of Derivatives and Analogues of 3 2 Ethoxyphenyl Propan 1 Amine

Structural Isomers and Constitutional Analogues

The structural framework of 3-(2-ethoxyphenyl)propan-1-amine allows for a variety of isomeric and analogous forms. These include shifts in the position of the amino group along the propane (B168953) chain, as well as more profound alterations to the foundational ring system and the connecting alkyl chain.

Positional Isomers

A key positional isomer of this compound is 1-(2-ethoxyphenyl)propan-1-amine (B2802778) . In this isomer, the amine group is relocated from the terminal carbon (C1) of the propane chain to the carbon adjacent to the phenyl ring (C1). This seemingly minor shift has significant implications for the molecule's stereochemistry and potential interactions with biological targets. The presence of a chiral center at the C1 position in 1-(2-ethoxyphenyl)propan-1-amine gives rise to enantiomers, which can exhibit different pharmacological profiles.

Another related isomer is 1-(2-ethoxyphenyl)propan-2-amine , where the amine group is on the second carbon of the propane chain. chemcd.com This alteration in the placement of the amine group further diversifies the spatial arrangement of the molecule.

Ring System and Alkyl Chain Variations

Beyond simple positional isomerism, the core structure of this compound has been modified by replacing the phenyl ring with other cyclic systems or altering the length and branching of the alkyl chain. These modifications create constitutional analogues with distinct chemical properties.

Adamantane (B196018) Analogues: The bulky and lipophilic adamantane cage has been incorporated as a phenyl ring bioisostere. mdpi.commdpi.com The rigid, three-dimensional nature of the adamantane group introduces significant steric bulk, which can influence receptor binding and metabolic stability. mdpi.com An example of a related compound is 3-(2-phenyl-1-adamantyl)propan-1-amine . nih.gov The synthesis of such derivatives often involves the construction of the adamantane skeleton with substituents at specific positions from the outset.

Thiophene (B33073) Analogues: The thiophene ring, a well-known bioisostere of the benzene (B151609) ring, has been substituted for the ethoxyphenyl group. nih.gov Thiophene and benzene share similar physicochemical properties, such as boiling point, making this a common substitution in medicinal chemistry. nih.gov The synthesis of thiophene-containing analogues, such as N-methoxy-N-methyl-3-(thiophen-2-yl)propanamide , often involves multi-step processes starting from thiophene-based carboxylic acids. nih.gov

Methoxyphenyl Analogues: Variations in the alkoxy group on the phenyl ring are common. Replacing the ethoxy group with a methoxy (B1213986) group yields compounds like 3-(4-methoxyphenyl)propan-1-amine . bldpharm.com These analogues allow for a fine-tuning of the electronic and steric properties of the molecule.

Table 1: Comparison of Structural Isomers and Analogues

| Compound Name | Ring System | Alkyl Chain | Amine Position | Key Feature |

| This compound | 2-Ethoxyphenyl | Propan | 1 | Parent Compound |

| 1-(2-Ethoxyphenyl)propan-1-amine | 2-Ethoxyphenyl | Propan | 1 | Positional Isomer |

| 1-(2-Ethoxyphenyl)propan-2-amine | 2-Ethoxyphenyl | Propan | 2 | Positional Isomer |

| 3-(2-Phenyl-1-adamantyl)propan-1-amine | Phenyl-Adamantyl | Propan | 1 | Adamantane Analogue |

| N-Methoxy-N-methyl-3-(thiophen-2-yl)propanamide | Thiophene | Propanamide | - | Thiophene Analogue |

| 3-(4-Methoxyphenyl)propan-1-amine | 4-Methoxyphenyl | Propan | 1 | Methoxyphenyl Analogue |

Substituent Modifications on the Aromatic Ring

The aromatic ring of this compound provides a versatile platform for introducing a wide array of substituents. These modifications can dramatically alter the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its biological activity.

Ether Group Variations

The ethoxy group at the 2-position of the phenyl ring is a common site for modification.

Methoxy and Hydroxy Derivatives: The ethoxy group can be replaced by a methoxy group, as seen in compounds like 3-(2-methoxyphenyl)propan-1-amine . Further demethylation can yield the corresponding hydroxy derivative, 3-(2-hydroxyphenyl)propan-1-amine . These changes can impact the compound's ability to act as a hydrogen bond donor or acceptor. The synthesis of such compounds can be achieved through various synthetic routes, including those starting from substituted phenols or benzaldehydes. The presence of methoxy and hydroxy groups can also be found in more complex structures like 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol . protocols.io

Halogenation

The introduction of halogen atoms onto the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's properties.

Bromo Derivatives: Bromine atoms can be introduced at various positions on the phenyl ring. For instance, (1R)-1-(3-bromo-4-ethoxyphenyl)propan-1-amine features a bromine atom at the 3-position and an ethoxy group at the 4-position. nih.gov The presence of the halogen can alter the electronic distribution within the ring and enhance lipophilicity.

Trifluoromethylation

The trifluoromethyl group (CF3) is a lipophilic electron-withdrawing group that can significantly impact a molecule's metabolic stability and binding affinity.

Table 2: Aromatic Ring Substituent Modifications

| Compound Name | Base Structure | Substituent(s) | Position(s) |

| 3-(2-Methoxyphenyl)propan-1-amine | 3-(Phenyl)propan-1-amine | Methoxy | 2 |

| 3-(2-Hydroxyphenyl)propan-1-amine | 3-(Phenyl)propan-1-amine | Hydroxy | 2 |

| (1R)-1-(3-Bromo-4-ethoxyphenyl)propan-1-amine | 1-(Phenyl)propan-1-amine | Bromo, Ethoxy | 3, 4 |

| 2-(3-(Trifluoromethyl)phenyl)propan-1-amine | 2-(Phenyl)propan-1-amine | Trifluoromethyl | 3 |

Functional Group Interconversions and Backbone Modifications

The primary amine and the flexible propanamine backbone of this compound offer multiple avenues for chemical modification. These transformations allow for the systematic alteration of the compound's physicochemical properties through functional group interconversions and changes to its core structure. Key modifications include the formation of amides, the generation of quaternary ammonium (B1175870) salts, and the synthesis of β-amino carbonyl derivatives, each providing a distinct class of compounds with unique structural features.

Amide Derivatives and Related Compounds

The primary amine of this compound serves as a key functional handle for the synthesis of a wide array of amide derivatives. Amidation is a fundamental transformation that involves the reaction of the amine with a carboxylic acid or its activated derivative, such as an acid chloride or an ester. This reaction creates a stable amide bond and introduces a new substituent (the R-group from the carboxylic acid) onto the nitrogen atom.

A common and efficient method for forming these amide bonds involves the use of coupling reagents. nih.gov For instance, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can facilitate the direct coupling of a carboxylic acid with this compound. nih.gov This method is valued for its mild conditions, which are compatible with a wide range of functional groups that might be present on the carboxylic acid. nih.gov

Alternatively, a two-step, one-pot procedure can be employed where the carboxylic acid is first activated with thionyl chloride (SOCl₂) to form a reactive acyl chloride intermediate. researchgate.net This intermediate is not isolated but is directly reacted in situ with this compound to yield the corresponding N-substituted amide. researchgate.net This approach is particularly effective, even with sterically demanding amines, and generally results in high yields of the desired amide product. researchgate.net The synthesis of amides can also be achieved through the reaction of the amine with esters, often under reflux conditions. sphinxsai.com

These synthetic strategies allow for the introduction of diverse acyl groups, leading to a library of amide derivatives with varied lipophilicity, hydrogen bonding potential, and steric bulk, depending on the nature of the incorporated carboxylic acid.

Table 1: Representative Amide Derivatives of this compound

| Derivative Name | R-Group Source (Carboxylic Acid) | Molecular Formula of Derivative |

|---|---|---|

| N-(3-(2-Ethoxyphenyl)propyl)acetamide | Acetic acid | C₁₃H₁₉NO₂ |

| N-(3-(2-Ethoxyphenyl)propyl)benzamide | Benzoic acid | C₁₈H₂₁NO₂ |

| N-(3-(2-Ethoxyphenyl)propyl)cyclopropanecarboxamide | Cyclopropanecarboxylic acid | C₁₅H₂₁NO₂ |

| N-(3-(2-Ethoxyphenyl)propyl)-2-phenylacetamide | Phenylacetic acid | C₁₉H₂₃NO₂ |

Quaternary Ammonium Salt Formation

The nitrogen atom in this compound can be successively alkylated to form secondary, tertiary, and ultimately, quaternary ammonium salts. libretexts.org Quaternary ammonium salts are ionic compounds characterized by a positively charged nitrogen atom bonded to four carbon-containing groups, rendering the charge permanent and independent of pH. wikipedia.org

The synthesis begins with the reaction of the primary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide), to yield a secondary amine. This secondary amine can then undergo a second alkylation with another equivalent of the alkylating agent to produce a tertiary amine. The tertiary amine, being a nucleophile, can then react with a final equivalent of the alkylating agent in a process known as the Menschutkin reaction. nih.gov This Sₙ2 reaction results in the formation of the tetra-alkylated, positively charged quaternary ammonium cation, with the halide from the alkylating agent serving as the counter-ion. wikipedia.orgnih.gov

The identity of the alkyl groups can be varied, allowing for the synthesis of a range of quaternary ammonium salts with different properties. For example, using methyl iodide as the alkylating agent would lead to the N,N,N-trimethyl-3-(2-ethoxyphenyl)propan-1-aminium iodide salt. The reaction is typically carried out in polar solvents which help to stabilize the transition state. nih.gov

Table 2: Intermediates and Quaternary Ammonium Salt of this compound

| Compound Type | Compound Name | Molecular Formula |

|---|---|---|

| Primary Amine (Starting Material) | This compound | C₁₁H₁₇NO |

| Secondary Amine | N-Methyl-3-(2-ethoxyphenyl)propan-1-amine | C₁₂H₁₉NO |

| Tertiary Amine | N,N-Dimethyl-3-(2-ethoxyphenyl)propan-1-amine | C₁₃H₂₁NO |

| Quaternary Ammonium Salt | N,N,N-Trimethyl-3-(2-ethoxyphenyl)propan-1-aminium iodide | C₁₄H₂₄INO |

Synthesis of Beta-Amino Carbonyl Derivatives

Beta-amino carbonyl compounds can be synthesized using this compound as a key building block via the Mannich reaction. capes.gov.brorganic-chemistry.org This is a three-component, one-pot reaction that forms a carbon-carbon bond between a non-enolizable aldehyde, an amine (primary or secondary), and a carbonyl compound that possesses an acidic α-hydrogen (such as a ketone or ester). researchgate.net

In this process, this compound first reacts with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) to form an electrophilic iminium ion intermediate. Concurrently, the ketone is converted into its enol form, often facilitated by an acid or base catalyst. The enol then acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond and, after a final proton transfer step, yielding the β-amino carbonyl product. researchgate.net

Various catalysts can be employed to promote this reaction, including Lewis acids like niobium(V) chloride (NbCl₅) or bismuth nitrate (B79036) (Bi(NO₃)₃), which have been shown to be effective even at room temperature, providing good yields. capes.gov.brresearchgate.net The choice of the aldehyde and the carbonyl component allows for significant structural diversity in the final β-amino ketone or β-amino ester derivative. This reaction effectively modifies the backbone of the original propanamine by appending a carbonyl-containing substituent at the beta position relative to the nitrogen atom.

Table 3: Representative Beta-Amino Carbonyl Derivatives

| Derivative Name | Aldehyde Component | Ketone Component | Molecular Formula of Derivative |

|---|---|---|---|

| 4-((3-(2-Ethoxyphenyl)propyl)amino)butan-2-one | Formaldehyde | Acetone | C₁₅H₂₃NO₂ |

| 1-Phenyl-3-((3-(2-ethoxyphenyl)propyl)amino)propan-1-one | Formaldehyde | Acetophenone | C₂₀H₂₅NO₂ |

| 1,3-Diphenyl-3-((3-(2-ethoxyphenyl)propyl)amino)propan-1-one | Benzaldehyde | Acetophenone | C₂₆H₂₉NO₂ |

| Ethyl 2-benzoyl-3-((3-(2-ethoxyphenyl)propyl)amino)propanoate | Formaldehyde | Ethyl benzoylacetate | C₂₂H₂₇NO₄ |

Metabolism and Biotransformation of 3 2 Ethoxyphenyl Propan 1 Amine Analogues

Phase I Metabolic Pathways

Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidation of a vast array of compounds. nih.govmdpi.com For analogues of 3-(2-Ethoxyphenyl)propan-1-amine, the key Phase I pathways are expected to be oxidative dealkylation and hydroxylation.

Oxidative Dealkylation (O-dealkylation)

The ethoxy group on the phenyl ring of this compound is a likely site for oxidative metabolism. O-dealkylation, a common reaction catalyzed by CYP enzymes, involves the removal of an alkyl group from an ether linkage. nih.govwashington.edu In this case, the ethyl group would be removed, a process initiated by the hydroxylation of the carbon atom attached to the oxygen. nih.govnih.gov This creates an unstable hemiacetal intermediate that spontaneously breaks down to form a phenol (B47542) and acetaldehyde. nih.gov

This metabolic step would convert the parent compound into its corresponding phenolic metabolite, 3-(2-hydroxyphenyl)propan-1-amine. This reaction is significant as it not only alters the chemical structure of the compound but can also change its biological activity and prepare it for subsequent Phase II conjugation reactions.

Hydroxylation and Poly-hydroxylation

Aromatic hydroxylation is another major metabolic pathway catalyzed by cytochrome P450 enzymes. nih.gov This reaction introduces a hydroxyl group directly onto the aromatic ring. nih.gov For this compound analogues, hydroxylation could occur at various positions on the phenyl ring, although the presence of the ethoxy group will influence the regioselectivity of this reaction. Generally, activated rings with electron-donating groups are more favorable for oxidation. nih.gov

In addition to aromatic hydroxylation, aliphatic hydroxylation can occur on the propyl side chain. The carbon atoms of the propyl group are potential targets for hydroxylation, leading to the formation of alcohol metabolites. Poly-hydroxylation, the addition of multiple hydroxyl groups, is also a possibility, further increasing the polarity of the molecule.

Cytochrome P450 Enzyme Involvement

Multiple cytochrome P450 isoenzymes are involved in the metabolism of a wide range of drugs and xenobiotics. mdpi.comresearchgate.net The specific CYP enzymes that are likely to metabolize this compound analogues include CYP1A2, CYP2D6, CYP2C8, CYP2C19, and CYP3A4, which are known to be key players in the biotransformation of many clinically used drugs. researchgate.net CYP1A2, for instance, is particularly important for the metabolism of aromatic amines and polycyclic aromatic hydrocarbons. researchgate.net The involvement of these enzymes highlights the potential for drug-drug interactions, as co-administered substances could compete for the same metabolic pathways.

| CYP Isoform | Potential Role in Metabolism of this compound Analogues |

| CYP1A2 | Likely involved in the metabolism of the aromatic amine structure. researchgate.net |

| CYP2D6 | A key enzyme in the metabolism of many compounds containing a basic nitrogen atom. |

| CYP2C8 | Contributes to the metabolism of a variety of drug structures. |

| CYP2C19 | Known to metabolize compounds with aromatic rings and is subject to genetic polymorphism. |

| CYP3A4 | The most abundant CYP enzyme in the human liver, responsible for the metabolism of a broad range of substrates. |

Phase II Metabolic Pathways

Following Phase I metabolism, the modified, more polar metabolites of this compound analogues can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate elimination from the body.

Glucuronidation (UGT1A9, UGT2B4)

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org The hydroxyl groups introduced during Phase I metabolism (e.g., the phenolic metabolite from O-dealkylation) are primary sites for glucuronidation. The primary amine group itself can also be a target for glucuronidation. wikipedia.orgresearchgate.net

Specific UGT isoforms, such as UGT1A9 and UGT2B4, are known to be involved in the glucuronidation of a variety of compounds, including phenols and amines. The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine or bile.

| UGT Isoform | Potential Substrate Metabolite | Resulting Conjugate |

| UGT1A9 | 3-(2-hydroxyphenyl)propan-1-amine | Phenolic glucuronide |

| UGT2B4 | This compound | N-glucuronide |

N-Acetylation and Sulfation

The primary amine group of this compound and its metabolites is also susceptible to N-acetylation and sulfation.

N-Acetylation is a common metabolic pathway for compounds containing a primary amine. tandfonline.comnih.gov This reaction is catalyzed by N-acetyltransferases (NATs) and involves the transfer of an acetyl group from acetyl-CoA to the amine nitrogen. This process can be influenced by genetic polymorphisms in the NAT enzymes, leading to variations in acetylation rates among individuals.

Sulfation , catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the amine or hydroxyl groups. nih.govscribd.com This results in the formation of a highly water-soluble sulfamate (B1201201) or sulfate (B86663) conjugate, which can then be easily eliminated from the body. Aromatic amines are known substrates for sulfonation. nih.govscribd.comnumberanalytics.com

| Phase II Reaction | Enzyme Family | Potential Site of Conjugation |

| N-Acetylation | N-acetyltransferases (NATs) | Primary amine group |

| Sulfation | Sulfotransferases (SULTs) | Primary amine group, phenolic hydroxyl group |

In Vitro Metabolic Profiling Methodologies

The investigation of a compound's metabolic profile typically begins with in vitro assays designed to mimic the metabolic processes of the liver. These systems allow for the controlled study of biotransformation reactions and the identification of the enzymes responsible.

Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. gov.bc.canih.gov These enzymes are responsible for the majority of oxidative metabolic reactions. bioivt.com In a typical HLM assay, the test compound, such as an analogue of this compound, is incubated with a pool of HLMs in the presence of necessary cofactors, primarily the NADPH-regenerating system. nih.gov The reaction is allowed to proceed for a defined period, after which it is quenched, and the mixture is analyzed for the disappearance of the parent compound and the appearance of metabolites. nih.gov

While HLMs are excellent for studying Phase I metabolism, they lack the full complement of enzymes present in intact liver cells, particularly many Phase II conjugating enzymes. nih.gov For a more comprehensive metabolic profile, hepatocellular systems are employed. wikipedia.org Cryopreserved or fresh human hepatocytes provide a more complete in vitro model as they contain both Phase I and Phase II enzymes, as well as transporters, more closely reflecting the in vivo environment of the liver. nih.govwikipedia.org Studies using hepatocytes can reveal a broader range of metabolites, including glucuronide and sulfate conjugates, which are common products of Phase II metabolism.

For analogues of this compound, several metabolic pathways can be anticipated based on its chemical structure. The ethoxy group is susceptible to O-dealkylation, a common reaction catalyzed by CYP450 enzymes, which would yield a phenolic metabolite. The aromatic ring can undergo hydroxylation at various positions. The propan-1-amine side chain is a substrate for several metabolic transformations. The primary amine can undergo N-oxygenation, or it can be a substrate for monoamine oxidases (MAOs), leading to oxidative deamination to form an aldehyde, which is subsequently oxidized to a carboxylic acid. nih.govyoutube.com

Table 1: Potential Phase I Metabolic Reactions for this compound Analogues in Human Liver Microsomes and Hepatocytes

| Metabolic Reaction | Enzyme Family | Potential Metabolite |

| O-de-ethylation | Cytochrome P450 | 3-(2-hydroxyphenyl)propan-1-amine |

| Aromatic Hydroxylation | Cytochrome P450 | 3-(2-ethoxy-x-hydroxyphenyl)propan-1-amine |

| Aliphatic Hydroxylation | Cytochrome P450 | 3-(2-ethoxyphenyl)propan-x-ol-1-amine |

| N-Oxidation | Cytochrome P450, FMO | N-hydroxy-3-(2-ethoxyphenyl)propan-1-amine |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 3-(2-ethoxyphenyl)propanal |

FMO: Flavin-containing monooxygenase

The identification and structural elucidation of metabolites formed in in vitro systems heavily rely on the sensitivity and specificity of hyphenated mass spectrometry techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). technologynetworks.com This powerful analytical tool allows for the separation of complex mixtures by liquid chromatography followed by the detection and fragmentation of individual components by mass spectrometry.

The process of metabolite identification begins with a comparison of the LC-MS profiles of control samples (incubations without the test compound or at time zero) with those of the test samples. nih.gov Peaks that are present only in the test samples are considered potential metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent drug and its metabolites, offering initial clues about the metabolic transformations that have occurred (e.g., an increase of 16 Da suggests an oxidation). nih.gov

Tandem mass spectrometry (MS/MS) is then used to fragment the parent drug and the potential metabolites. By comparing the fragmentation patterns, the site of metabolic modification can often be deduced. For instance, if a fragment ion containing the ethoxyphenyl moiety remains unchanged while another fragment corresponding to the propan-1-amine side chain shows a mass shift, it indicates that the modification occurred on the side chain.

Common MS/MS scan functions used in metabolite identification include:

Product Ion Scan: A specific metabolite ion (precursor ion) is selected and fragmented to produce a product ion spectrum, which provides structural information.

Precursor Ion Scan: The mass spectrometer is set to detect all precursor ions that fragment to a specific, common product ion characteristic of the parent drug structure.

Neutral Loss Scan: The instrument scans for all precursor ions that lose a specific neutral fragment upon fragmentation, which is useful for identifying metabolites with common conjugations, such as the loss of a glucuronic acid moiety (176 Da).

Table 2: Example of Mass Spectrometry Data for a Hypothetical Metabolite of this compound

| Parent Compound/Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Inferred Biotransformation |

| This compound | 5.2 | 180.1383 | 163.1118, 135.0804, 107.0491 | - |

| Metabolite 1 | 4.5 | 196.1332 | 163.1118, 151.0753, 123.0440 | Hydroxylation (+16 Da) |

| Metabolite 2 | 3.8 | 152.1070 | 135.0804, 107.0491 | O-de-ethylation (-28 Da) |

This systematic approach, combining advanced in vitro models with high-sensitivity analytical techniques, allows for a thorough characterization of the metabolic profile of compounds like this compound and its analogues.

Advanced Analytical and Characterization Techniques for 3 2 Ethoxyphenyl Propan 1 Amine

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-(2-Ethoxyphenyl)propan-1-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethoxy group, and the protons of the propyl amine chain. The chemical shifts (δ) are measured in parts per million (ppm).

¹³C NMR (Carbon-13 NMR) provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. In the case of this compound, separate signals would be observed for the carbons in the phenyl ring, the ethoxy group, and the propanamine side chain.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|

| ¹H NMR | Aromatic Protons: ~6.8-7.2 ppm (multiplet) Ethoxy -CH₂-: ~4.0 ppm (quartet) Propyl -CH₂- (adjacent to ring): ~2.7 ppm (triplet) Propyl -CH₂- (middle): ~1.8 ppm (multiplet) Propyl -CH₂- (adjacent to NH₂): ~2.8 ppm (triplet) Ethoxy -CH₃: ~1.4 ppm (triplet) Amine -NH₂: Variable, broad signal |

| ¹³C NMR | Aromatic Carbons: ~110-160 ppm Ethoxy -CH₂-: ~63 ppm Propyl -CH₂- (adjacent to ring): ~30 ppm Propyl -CH₂- (middle): ~33 ppm Propyl -CH₂- (adjacent to NH₂): ~42 ppm Ethoxy -CH₃: ~15 ppm |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The primary amine (N-H) stretching vibrations typically appear as two distinct peaks in the range of 3300-3500 cm⁻¹. docbrown.info C-H stretching vibrations from the aromatic ring and the aliphatic chain are observed around 2850-3100 cm⁻¹. docbrown.info The C-O stretching of the ether group is expected in the region of 1200-1250 cm⁻¹, and C-N stretching is typically seen between 1020 and 1220 cm⁻¹. docbrown.info The aromatic C=C bonds will show absorptions in the 1450-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Primary Amine) | ~3300-3500 (two bands) docbrown.info |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2960 docbrown.info |

| C=C Stretch (Aromatic) | ~1450-1600 researchgate.net |

| C-O Stretch (Ether) | ~1200-1250 |

| C-N Stretch (Alkyl Amine) | ~1020-1220 docbrown.info |

| N-H Bend (Primary Amine) | ~1580-1650 docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound is the primary chromophore. It is expected to exhibit absorption maxima (λmax) in the ultraviolet region, typically around 270-280 nm, which is characteristic of a substituted benzene (B151609) ring. The presence of the ethoxy group, an auxochrome, can cause a slight shift in the absorption wavelength compared to unsubstituted benzene.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. nih.govresearchgate.netpensoft.net A reversed-phase HPLC method, likely employing a C18 column, would be suitable for determining the purity of this compound. researchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector set at the λmax of the compound. researchgate.net

For chiral molecules, determining the enantiomeric excess (e.e.) is crucial. heraldopenaccess.us This is the measure of the purity of one enantiomer in a mixture. heraldopenaccess.us Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for separating enantiomers. researchgate.net The choice of CSP and mobile phase is critical for achieving baseline separation of the (R)- and (S)-enantiomers of this compound, allowing for accurate quantification of the enantiomeric excess. chromatographyonline.combeilstein-journals.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is exceptionally powerful for identifying and quantifying trace-level impurities, degradation products, and metabolites. ualberta.caresearchgate.netnih.gov

Following separation by the LC system, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight plus a proton ([M+H]⁺). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that is invaluable for identifying unknown byproducts or metabolites. nih.govmdpi.com By comparing the fragmentation patterns of the parent compound with those of potential impurities or metabolites, their structures can be elucidated. Common metabolic pathways for such a compound could include N-dealkylation, O-de-ethylation, hydroxylation of the aromatic ring, or oxidation of the propyl chain. nih.gov

Column Chromatography and Recrystallization for Purification

No specific methods or research findings concerning the purification of this compound by column chromatography or recrystallization were found.

Mass Spectrometry for Molecular Weight and Structural Elucidation

No experimental mass spectrometry data for this compound was identified in the search results.

High-Resolution Mass Spectrometry (HRMS)

There are no available HRMS data or research findings for this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

No specific MALDI-MS studies or data for this compound were found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

There are no available ESI-MS data or research findings for this compound.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

No X-ray diffraction data or crystal structure information for this compound could be located.

Computational Chemistry and Molecular Modeling of 3 2 Ethoxyphenyl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can model the distribution of electrons and predict a wide range of chemical and physical characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for 3-(2-Ethoxyphenyl)propan-1-amine would focus on determining its ground-state electronic energy and the spatial distribution of its electron density.

Table 1: Illustrative DFT-Derived Reactivity Descriptors for a Molecule Like this compound

| Descriptor | Typical Value Range | Significance for this compound |

| Electronegativity (χ) | 3.0 - 4.0 eV | Indicates the molecule's tendency to attract electrons. |

| Chemical Hardness (η) | 4.0 - 6.0 eV | A higher value suggests greater stability and lower reactivity. |

| Chemical Softness (S) | 0.17 - 0.25 eV⁻¹ | A higher value suggests greater polarizability and higher reactivity. |

| Electrophilicity Index (ω) | 0.8 - 1.5 eV | Measures the molecule's capacity to accept electrons. |

Note: The values in this table are illustrative and represent typical ranges for organic molecules of similar size and composition. Actual values for this compound would require specific DFT calculations.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Charge Transfer and Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

An analysis of the HOMO and LUMO of this compound would reveal the regions of the molecule most likely to be involved in chemical reactions. The energy of the HOMO is related to the ionization potential, indicating the ease with which an electron can be removed. The energy of the LUMO is related to the electron affinity, indicating the molecule's ability to accept an electron.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For this compound, one would expect the HOMO to be localized on the electron-rich ethoxyphenyl ring and the amine group, while the LUMO may be distributed over the aromatic system.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) | Implication |

| EHOMO | -6.5 | Energy required to remove an electron. |

| ELUMO | -1.2 | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability. |

Note: These energy values are hypothetical and serve to illustrate the concepts. Precise values would be determined through quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is invaluable for predicting its reactive behavior. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to denote different charge distributions.

For this compound, an MEP map would highlight the regions of negative electrostatic potential, typically colored in shades of red, which are rich in electrons and susceptible to electrophilic attack. These areas would likely be concentrated around the oxygen atom of the ethoxy group and the nitrogen atom of the amine group due to the presence of lone pairs of electrons. Conversely, regions of positive electrostatic potential, usually colored in blue, indicate electron-deficient areas that are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group and the aromatic ring. The MEP map provides a chemically intuitive tool for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the initial steps of a chemical reaction.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules. TD-DFT calculations can predict the electronic absorption spectra of a molecule, providing information about the wavelengths of light it absorbs and the nature of the corresponding electronic transitions.

A TD-DFT analysis of this compound would yield the energies of its low-lying excited states and the oscillator strengths for transitions to these states. The results would allow for the prediction of the molecule's UV-visible absorption spectrum. Each absorption peak would correspond to an electronic transition from an occupied molecular orbital to an unoccupied one. By analyzing the orbitals involved in these transitions, one can characterize them, for example, as π → π* transitions within the aromatic ring or n → π* transitions involving the lone pairs of the oxygen or nitrogen atoms. This information is fundamental to understanding the photophysical properties of the molecule.

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. This method is a cornerstone of structure-based drug design.

Prediction of Ligand-Target Interactions

In the context of this compound, molecular docking studies would be performed to investigate its potential to bind to specific biological targets. The first step in such a study is to obtain the three-dimensional structures of the target receptor, typically from a protein data bank. The this compound molecule would then be computationally "docked" into the active site of the receptor.

Docking algorithms would systematically explore various possible conformations and orientations of the ligand within the receptor's binding pocket, calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction.

The results of a docking study would provide a detailed picture of the plausible binding mode of this compound. It would identify the key intermolecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds: The amine group of this compound can act as a hydrogen bond donor, while the ethoxy group's oxygen can act as a hydrogen bond acceptor.

Hydrophobic interactions: The phenyl ring and the ethyl and propyl chains can engage in hydrophobic interactions with nonpolar residues in the binding site.

π-π stacking: The aromatic ring could interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

By understanding these interactions, researchers can make informed predictions about the compound's biological activity and can rationally design modifications to improve its binding affinity and selectivity.

Table 3: Example of a Molecular Docking Result Summary

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Example Target 1 | -7.8 | Tyr84, Phe290, Asp112 | π-π stacking, Hydrophobic, Hydrogen bond |

| Example Target 2 | -6.5 | Trp150, Leu204, Ser115 | Hydrophobic, Hydrogen bond |

Note: This table presents a hypothetical summary of molecular docking results for this compound with illustrative target proteins and residues. Actual results would depend on the specific receptor being studied.

Analysis of Binding Affinity and Specificity

Information regarding the binding affinity and specificity of this compound to specific biological targets is not available in published research. Computational studies investigating these interactions, which would typically involve molecular docking simulations against various receptors or enzymes, have not been reported for this compound. Such studies would be necessary to predict the binding energy, key interacting amino acid residues, and the potential selectivity of the compound for a given target.

Pharmacokinetic and Toxicokinetic Predictions (ADMET)

Absorption, Distribution, Metabolism, Excretion, and Toxicity Modeling

Predictive modeling for the ADMET properties of this compound has not been documented in scientific literature. In silico tools are commonly used to estimate these parameters for novel chemical entities, providing early insights into their drug-likeness and potential liabilities. However, the outputs of such predictive models for this specific compound are not publicly accessible.

A theoretical ADMET profile would typically include predictions for parameters such as:

| ADMET Parameter | Predicted Value |

| Absorption | |

| Human Intestinal Absorption (%) | Data not available |

| Caco-2 Permeability (nm/s) | Data not available |

| Distribution | |

| Blood-Brain Barrier Penetration | Data not available |

| Plasma Protein Binding (%) | Data not available |

| Metabolism | |

| CYP450 2D6 Inhibition | Data not available |

| CYP450 3A4 Inhibition | Data not available |

| Excretion | |

| Total Clearance (ml/min/kg) | Data not available |

| Toxicity | |

| hERG Inhibition | Data not available |

| Ames Mutagenicity | Data not available |

| This table is for illustrative purposes only. No data is currently available for this compound. |

Conformational Analysis and Dynamic Simulations

There are no published conformational analyses or molecular dynamics (MD) simulations for this compound. These computational methods are crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its interaction with biological targets. Conformational analysis would identify low-energy conformers, while MD simulations would provide insights into the dynamic behavior of the molecule in a simulated physiological environment.

Applications in Medicinal Chemistry and Chemical Synthesis

Building Block for Pharmaceutical Compounds and Agrochemicals

The primary amine group of 3-(2-Ethoxyphenyl)propan-1-amine serves as a key functional handle for introducing the rest of the molecular scaffold, often through reactions like acylation or alkylation. This allows for the construction of more complex molecules with potential therapeutic or agrochemical properties. The ethoxy group on the phenyl ring can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

The synthesis of various substituted phenethylamines and phenylpropanamines has been a focus of medicinal chemistry research due to their diverse pharmacological activities, including stimulant, psychedelic, and anorectic effects. wikipedia.org The specific arrangement of the ethoxy group at the ortho position of the phenyl ring in this compound can impart unique conformational properties, potentially leading to selective interactions with biological receptors.

In the realm of agrochemicals, many pesticides and herbicides contain amine and ether functionalities. While no direct application of this compound is documented, its constituent parts suggest its potential as a synthon for novel active ingredients. The development of new agrochemical compositions often involves the exploration of a wide range of chemical structures to optimize efficacy and environmental safety. googleapis.comgoogleapis.comgoogle.com

Development of Specialized Chemical Reagents

The reactivity of the primary amine in this compound makes it a candidate for the development of specialized chemical reagents. Primary amines are known to participate in a wide array of chemical reactions, making them valuable components in organic synthesis.

For example, primary amines can be used as catalysts in certain organic reactions. Amine-based catalysis has gained significant attention in the field of organocatalysis for transformations involving carbonyl groups. nih.gov The amine can form iminium ions and enamines as reactive intermediates, facilitating carbon-carbon bond formation. nih.gov While specific studies on this compound as an organocatalyst are not reported, its primary amine functionality suggests this potential.

Furthermore, this compound can be functionalized to create chiral resolving agents. The synthesis of optically active amines is crucial in the pharmaceutical industry, and resolving agents are often used to separate enantiomers. A patent for the synthesis of (S)-(-)-l-(4-methoxyphenyl) ethylamine (B1201723) highlights its utility as a chiral resolving agent and a building block for pharmaceuticals and agrochemicals. google.com This suggests that derivatives of this compound could potentially be developed for similar applications.

Potential in Polymer and Resin Synthesis

The bifunctional nature of this compound, possessing both a reactive amine group and a stable ether linkage, suggests its potential as a monomer in the synthesis of novel polymers and resins. The amine group can participate in polymerization reactions, while the ethoxyphenyl group can be incorporated into the polymer backbone, influencing the material's properties.

Polymers containing ether groups in their backbone, known as polyethers, are a significant class of materials with diverse applications. doi.org The incorporation of an ethoxyphenyl group could enhance the thermal stability and solubility of the resulting polymer.

Amino-functionalized polymers are of great interest due to their reactive sites, which allow for further chemical modifications, such as grafting other molecules or forming amides. acs.org The synthesis of amino-functionalized poly(arylene ether ketone)s has demonstrated that the position of the amino group on the polymer backbone can significantly affect properties like the glass transition temperature, likely due to hydrogen bonding. acs.org Although not directly involving this compound, this research highlights the potential for creating functional polymers using monomers with similar structures.

The primary amine of this compound could react with various co-monomers, such as epoxides, isocyanates, or carboxylic acid derivatives, to form polyamines, polyurethanes, or polyamides, respectively. These classes of polymers have a wide range of industrial applications, from coatings and adhesives to high-performance plastics.

Contribution to Understanding Amine-Containing Compounds in Biological Systems

The study of phenylpropanamine derivatives is crucial for understanding their interactions with biological systems, particularly the central nervous system. These compounds can act as neurotransmitters or modulate the activity of various receptors. Phenethylamine, a related compound, regulates monoamine neurotransmission by interacting with trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2). wikipedia.org

Structure-activity relationship (SAR) studies on phenylalkylamines help to elucidate how modifications to the chemical structure affect biological activity. researchgate.net The specific substitutions on the phenyl ring and the length of the alkyl chain are critical determinants of a compound's pharmacological profile.

While direct biological studies on this compound are not widely published, its structure provides a valuable data point for SAR models. Understanding the influence of the ortho-ethoxy substituent on receptor binding and functional activity, compared to other substitution patterns, can contribute to the rational design of new therapeutic agents with improved selectivity and efficacy. The study of how such compounds are metabolized and how their structure influences their pharmacokinetic properties is also a key area of research. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 3-(2-Ethoxyphenyl)propan-1-amine?